Ethyl 4-(3-chlorophenoxy)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJBGLIWSMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190931 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37483-53-7 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Analysis of Reaction Mechanisms and Kinetics
Mechanistic Elucidation of Esterification and Transesterification Processes
The formation of the ethyl ester group in Ethyl 4-(3-chlorophenoxy)butanoate from 4-(3-chlorophenoxy)butanoic acid and ethanol (B145695) is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process, and a detailed mechanistic understanding is crucial for driving the equilibrium towards the product side.
The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent nucleophilic addition of ethanol to the protonated carbonyl group leads to the formation of a tetrahedral intermediate.
Following this, a proton transfer occurs from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. Finally, deprotonation of this species, typically by the conjugate base of the acid catalyst or another alcohol molecule, regenerates the acid catalyst and yields the final ester product, this compound.
The reversibility of the reaction necessitates the removal of water as it is formed to shift the equilibrium towards the formation of the ester. This is often accomplished by using a dehydrating agent or by azeotropic distillation.
Alternatively, transesterification can be employed, where a different ester is converted to this compound in the presence of ethanol and a catalyst. The mechanism is analogous to esterification, involving nucleophilic attack of ethanol on the carbonyl carbon of the starting ester.
Detailed Understanding of Aryl-Alkyl Ether Linkage Formation Mechanisms
The crucial aryl-alkyl ether linkage in this compound is most commonly formed via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This versatile and widely used method involves the reaction of a sodium or potassium salt of 3-chlorophenol (B135607) (a phenoxide) with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate.
The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon atom of the ethyl 4-halobutanoate that is bonded to the halogen. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond. wikipedia.org
For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2), which can become significant with secondary and tertiary halides. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive. wikipedia.org
Other methods for forming the aryl-alkyl ether bond include the Ullmann condensation, which typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst, and more modern palladium- or copper-catalyzed cross-coupling reactions. These methods can be particularly useful when the SN2 pathway is not feasible.
Kinetic Profiling and Reaction Rate Determinations under Varied Conditions
The rate of esterification is significantly influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, as the reaction is reversible and often exothermic, an excessively high temperature can unfavorably shift the equilibrium towards the reactants.
Catalyst Concentration: The concentration of the acid catalyst directly impacts the rate of protonation of the carboxylic acid and thus accelerates the reaction.
The following table illustrates the effect of temperature on the rate constant for a typical acid-catalyzed esterification reaction.
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 30 | 1.5 x 10⁻⁵ |
| 40 | 3.2 x 10⁻⁵ |
| 50 | 6.5 x 10⁻⁵ |
| 60 | 1.2 x 10⁻⁴ |
This table presents generalized data for a representative acid-catalyzed esterification and is intended for illustrative purposes.
For the Williamson ether synthesis, the reaction kinetics follow an SN2 rate law, being first order in both the phenoxide and the alkyl halide. The rate is highly dependent on the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. Protic solvents tend to slow down the reaction by solvating the nucleophile, thus reducing its reactivity. wikipedia.org
Stereochemical Control and Stereoselectivity in Asymmetric Transformations
The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the butanoate chain could create one or more stereocenters, making stereochemical control a critical aspect of its synthesis. For instance, if a chiral center is desired at the 3-position of the butanoate moiety, a stereoselective approach is necessary.
One potential strategy involves the asymmetric reduction of a precursor ketone, such as ethyl 4-(3-chlorophenoxy)-3-oxobutanoate. The use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst), or enzymatic reductions can lead to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess. nih.gov Subsequent chemical transformations can then be carried out to yield the desired stereoisomer of a substituted this compound derivative.
Another approach to achieve stereoselectivity in the synthesis of related chiral 4-aryloxybutanoic acids involves the use of chiral auxiliaries. orgsyn.org These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
The stereoselectivity of the Williamson ether synthesis itself is generally not a concern unless the alkyl halide possesses a stereocenter. In such cases, the SN2 mechanism proceeds with inversion of configuration at that center. If retention of configuration is desired, alternative synthetic routes would need to be explored.
The separation of enantiomers, if a racemic mixture is formed, can be achieved through chiral chromatography, which utilizes a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation. mdpi.com
Structural Modifications and Derivatives of Ethyl 4 3 Chlorophenoxy Butanoate
Design and Synthesis of Substituted Butanoate Esters with Modified Aliphatic Chains
The aliphatic butanoate chain in Ethyl 4-(3-chlorophenoxy)butanoate serves as a flexible linker, and its modification can significantly impact the molecule's physical and chemical properties. Research in this area involves the design and synthesis of derivatives with altered chain lengths, branching, and the introduction of unsaturation.
The synthesis of these modified esters typically follows established esterification protocols. One common method involves the reaction of the corresponding substituted phenoxyalkanoic acid with an alcohol in the presence of an acid catalyst. For instance, modifying the starting materials to use different bromoalkanoates allows for the synthesis of esters with varying chain lengths.
Table 1: Examples of Modified Aliphatic Chain Derivatives
| Derivative Name | Modification to Aliphatic Chain | Potential Impact |
| Ethyl 3-(3-chlorophenoxy)propanoate | Shorter Propanoate Chain | Altered lipophilicity and steric hindrance |
| Ethyl 5-(3-chlorophenoxy)pentanoate | Longer Pentanoate Chain | Increased lipophilicity |
| Ethyl 2-methyl-4-(3-chlorophenoxy)butanoate | Branched Chain | Altered steric profile and metabolic stability |
Research into related compounds, such as aryloxyphenoxypropionates, has shown that changes in the aliphatic chain can influence herbicidal activity. For example, the introduction of a methyl group at the alpha-position of the propionate (B1217596) chain in some herbicides is crucial for their biological activity. While specific data for this compound is limited, these findings suggest that similar modifications could significantly alter its properties.
Systematic Exploration of Chlorophenoxy Positional Isomers and Analogues (e.g., para-chlorophenoxy derivatives)
The position of the chlorine atom on the phenoxy ring is a critical determinant of the molecule's electronic and steric properties, which in turn affects its reactivity and interaction with biological targets. The synthesis of positional isomers, such as Ethyl 4-(2-chlorophenoxy)butanoate and Ethyl 4-(4-chlorophenoxy)butanoate, allows for a systematic investigation of these effects.
The synthesis of these isomers is generally achieved by reacting the corresponding chlorophenol (2-chlorophenol or 4-chlorophenol) with an ethyl 4-bromobutanoate in the presence of a base like potassium carbonate.
Table 2: Comparison of Chlorophenoxy Positional Isomers
| Compound | Chlorine Position | Expected Impact on Electron Density |
| Ethyl 4-(2-chlorophenoxy)butanoate | Ortho | Inductive electron withdrawal, potential for steric hindrance |
| This compound | Meta | Primarily inductive electron withdrawal |
| Ethyl 4-(4-chlorophenoxy)butanoate | Para | Inductive and resonance electron withdrawal |
Studies on related phenoxyacetic acid herbicides have demonstrated that the position of the halogen substituent significantly influences their herbicidal efficacy. For instance, the herbicidal activity of chlorophenoxyacetic acids varies with the chlorine's position on the aromatic ring. It is plausible that a similar relationship exists for chlorophenoxybutanoate esters, where the electronic and steric differences between the ortho, meta, and para isomers lead to variations in their biological activity.
Introduction of Diverse Functional Groups for Enhanced Reactivity and Selectivity
The introduction of additional functional groups onto the aromatic ring or the aliphatic chain of this compound can dramatically alter its chemical reactivity, selectivity, and biological activity. Common modifications include the addition of hydroxyl, nitro, or other alkyl groups.
The synthesis of these derivatives requires specific strategies. For example, nitration of the aromatic ring can be achieved using a mixture of nitric and sulfuric acids, leading to the introduction of a nitro group. The position of this new substituent will be directed by the existing ether and chloro substituents. Hydroxylation can be a more complex process, potentially requiring multi-step synthetic routes.
Table 3: Examples of Derivatives with Added Functional Groups
| Derivative Name | Added Functional Group | Potential Effect |
| Ethyl 4-(3-chloro-4-nitrophenoxy)butanoate | Nitro group | Increased electrophilicity of the aromatic ring |
| Ethyl 4-(3-chloro-4-hydroxyphenoxy)butanoate | Hydroxyl group | Increased polarity and potential for hydrogen bonding |
| Ethyl 4-(3-chloro-6-methylphenoxy)butanoate | Methyl group | Increased lipophilicity and altered steric profile |
The introduction of a strongly electron-withdrawing group like a nitro group can make the aromatic ring more susceptible to nucleophilic attack. tubitak.gov.tr Conversely, an electron-donating group could enhance electrophilic substitution reactions. These modifications can also impact the molecule's interaction with biological systems, potentially leading to enhanced or altered activity.
Structure-Reactivity and Structure-Property Relationships in Related Butanoate Systems
The relationship between the chemical structure of phenoxybutanoate esters and their resulting reactivity and properties is a fundamental aspect of their study. By systematically altering the structure and observing the corresponding changes, researchers can develop a deeper understanding of the molecule's behavior.
For instance, in the broader class of phenoxyalkanoic acid herbicides, specific structural features are known to be essential for their biological activity. These often include the presence of the phenoxy group, the carboxylic acid or ester function, and the nature and position of substituents on the aromatic ring.
Table 4: General Structure-Property Trends in Phenoxyalkanoic Acid Derivatives
| Structural Feature | Impact on Property | Example |
| Halogenation of Aromatic Ring | Increased lipophilicity and altered electronic properties | Chlorination often enhances herbicidal activity. |
| Length of Alkanoic Acid Chain | Affects lipophilicity and metabolic pathway | Butyric acid side chains can undergo β-oxidation in certain plants. |
| Esterification of Carboxylic Acid | Increased lipophilicity, affecting uptake and transport | Ethyl esters are common formulations for herbicides. |
Advanced Applications in Multi Step Chemical Synthesis
Strategic Utilization as a Key Intermediate in Complex Organic Synthesis
The strategic importance of Ethyl 4-(3-chlorophenoxy)butanoate lies in its ability to be chemically modified at several positions, making it a valuable precursor for a diverse range of target molecules. The ester can be hydrolyzed or transesterified, the butanoate chain can be functionalized, and the chloro-substituted phenyl ring can participate in various aromatic substitution reactions.
Precursor in the Development of Pharmaceutical Intermediates
While direct pathways from this compound to specific commercial drugs are not extensively documented in public literature, its structural motifs are present in various pharmacologically active molecules. The ability of this compound to influence enzyme activity makes it a potential candidate for drug development targeting specific metabolic pathways. scispace.com Its core structure can be elaborated through a series of reactions to generate more complex pharmaceutical intermediates.
Generic synthetic pathways can be envisioned where the phenoxybutanoate scaffold is modified to produce compounds with potential therapeutic applications. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. These amides could be screened for a range of biological activities. Furthermore, the chloro-substituent on the aromatic ring provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.
A hypothetical pathway could involve the initial hydrolysis of this compound to 4-(3-chlorophenoxy)butanoic acid. This acid can then be activated and reacted with a chiral amine to introduce a stereocenter, a common feature in many drug molecules. Subsequent modifications on the aromatic ring or the aliphatic chain could lead to the synthesis of a variety of complex molecules for pharmaceutical screening.
Hypothetical Pathway to a Pharmaceutical Intermediate
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | This compound | LiOH, H₂O/THF | 4-(3-chlorophenoxy)butanoic acid |
| 2 | 4-(3-chlorophenoxy)butanoic acid | SOCl₂, then (R)-1-phenylethanamine | (R)-N-(1-phenylethyl)-4-(3-chlorophenoxy)butanamide |
| 3 | (R)-N-(1-phenylethyl)-4-(3-chlorophenoxy)butanamide | Arylboronic acid, Pd catalyst, base | (R)-N-(1-phenylethyl)-4-(3-arylphenoxy)butanamide |
Building Block for Agrochemical Synthesis
The phenoxyalkanoic acid scaffold is a well-established feature in a number of herbicides. A structurally similar compound, MCPB ethyl (Ethyl 4-(4-chloro-2-methylphenoxy)butanoate), is a known herbicide, suggesting that this compound can serve as a valuable intermediate in the synthesis of new agrochemicals. cymitquimica.com The mode of action for phenoxy herbicides often involves mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the target weed species. cymitquimica.com
The synthesis of novel herbicidal candidates can be achieved by modifying the structure of this compound. For example, the ester group can be converted to other functional groups, or further substitutions can be made on the aromatic ring to modulate the compound's activity and selectivity.
One general synthetic approach could involve the reaction of this compound with different nucleophiles to replace the ester with other functional groups. Alternatively, electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the phenyl ring, potentially leading to compounds with enhanced herbicidal properties. For instance, nitration followed by reduction could introduce an amino group, which could then be further functionalized.
Illustrative Synthesis of an Agrochemical Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | HNO₃, H₂SO₄ | Ethyl 4-(3-chloro-x-nitrophenoxy)butanoate |
| 2 | Ethyl 4-(3-chloro-x-nitrophenoxy)butanoate | H₂, Pd/C | Ethyl 4-(x-amino-3-chlorophenoxy)butanoate |
| 3 | Ethyl 4-(x-amino-3-chlorophenoxy)butanoate | Acyl chloride | Ethyl 4-(x-acetamido-3-chlorophenoxy)butanoate |
Integration into the Synthesis of Specialized Chemical Materials
The versatile structure of this compound also lends itself to the synthesis of specialized chemical materials. The presence of the aromatic ring and the ester functional group allows for its incorporation into polymer chains or as a building block for more complex supramolecular structures.
For instance, the ester group can undergo transesterification with a diol to be incorporated into a polyester (B1180765) backbone. The resulting polymer would possess the chlorophenoxy moiety as a pendant group, which could impart specific properties such as flame retardancy or altered solubility. Furthermore, the butanoate chain provides flexibility to the polymer backbone.
Another potential application is in the synthesis of liquid crystals. The rigid aromatic core combined with the flexible aliphatic chain is a common structural feature of calamitic (rod-shaped) liquid crystals. By modifying the terminal groups of the molecule, it might be possible to design and synthesize novel liquid crystalline materials.
Participation in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not prominently reported, its derivatives could potentially be utilized in such transformations.
For example, the corresponding aldehyde, 4-(3-chlorophenoxy)butanal, which can be synthesized from this compound via reduction and subsequent oxidation, could be a viable component in a Passerini or Ugi reaction. In a Passerini three-component reaction, this aldehyde could react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide.
Cascade reactions, which involve a series of intramolecular transformations, represent another powerful synthetic strategy. rsc.org The structure of this compound offers opportunities for designing cascade sequences. For example, after conversion to a suitable precursor, an intramolecular cyclization could be triggered. A hypothetical cascade could involve the introduction of a second functional group at the end of the butoxy chain, followed by a cyclization onto the aromatic ring, potentially leading to the formation of heterocyclic structures.
Role in the Development and Screening of Novel Catalytic Systems
The chemical stability and defined structure of this compound make it a suitable model substrate for the development and screening of new catalysts. In particular, the ester linkage is a target for catalytic hydrolysis or transesterification reactions.
Researchers developing new esterase or lipase (B570770) mimics, or novel metal-based catalysts for ester cleavage, could use this compound as a benchmark substrate. The rate of its conversion to 4-(3-chlorophenoxy)butanoic acid or other products can be readily monitored by techniques such as chromatography or spectroscopy, providing a quantitative measure of the catalyst's efficiency.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR are used to identify the different chemical environments of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC establish connectivity between atoms.
For Ethyl 4-(3-chlorophenoxy)butanoate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the protons of the butanoate chain, and the aromatic protons of the 3-chlorophenoxy group. The ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The three methylene groups in the butanoate chain will appear as complex multiplets. The aromatic region will display signals corresponding to the four protons on the substituted benzene (B151609) ring, with splitting patterns determined by their positions relative to the chloro and ether substituents.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found downfield.
2D NMR techniques are crucial for unambiguous assignment:
COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, helping to trace the connectivity within the butanoate chain and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the butanoate chain to the ester's ethyl group and the phenoxy oxygen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| Ethyl CH₃ | ¹H NMR | 1.2-1.3 | Triplet |
| Butanoate CH₂ | ¹H NMR | 2.0-2.6 | Multiplets |
| Ethyl CH₂ | ¹H NMR | 4.0-4.2 | Quartet |
| Phenoxy O-CH₂ | ¹H NMR | 3.9-4.1 | Triplet |
| Aromatic H | ¹H NMR | 6.8-7.3 | Complex multiplets |
| Ethyl CH₃ | ¹³C NMR | ~14 | |
| Butanoate CH₂ | ¹³C NMR | 24-31 | |
| Ethyl CH₂ | ¹³C NMR | ~60 | |
| Phenoxy O-CH₂ | ¹³C NMR | ~67 | |
| Aromatic C | ¹³C NMR | 113-160 | |
| Carbonyl C=O | ¹³C NMR | ~173 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like ethyl butyrate (B1204436) and 3-chlorophenol (B135607). hmdb.cachegg.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular weight of approximately 242.7 g/mol , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. smolecule.com
Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods used in conjunction with liquid chromatography (LC-MS) to generate the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Gas chromatography coupled with mass spectrometry (GC-MS) typically uses Electron Ionization (EI), which is a higher-energy technique that results in extensive fragmentation.
The fragmentation pattern provides a structural fingerprint. Key expected fragments for this compound would arise from:
Alpha-cleavage next to the carbonyl group, leading to the loss of the ethoxy group (•OCH₂CH₃), resulting in a fragment with m/z 197/199.
Cleavage of the ether bond, generating a 3-chlorophenoxy radical and a cation at m/z 115, or a 3-chlorophenoxide ion at m/z 127/129.
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in pairs of peaks (M and M+2) for all chlorine-containing fragments, which is a definitive indicator of its presence. libretexts.orgmiamioh.edu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
| 242/244 | [C₁₂H₁₅ClO₃]⁺ (Molecular Ion) | The M+ and M+2 peaks reflect the isotopic abundance of ³⁵Cl and ³⁷Cl. |
| 197/199 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 128/130 | [ClC₆H₄O]⁺ | Fragment corresponding to the 3-chlorophenoxy moiety. |
| 115 | [C₆H₁₁O₂]⁺ | Fragment corresponding to the ethyl butanoate chain after ether bond cleavage. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. vscht.cz
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
A strong, sharp absorption peak for the ester carbonyl (C=O) stretch , typically appearing in the range of 1735-1750 cm⁻¹. chemguide.co.ukdocbrown.info
C-H stretching vibrations for the aliphatic portions of the molecule (ethyl and butanoate groups) are expected just below 3000 cm⁻¹.
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Multiple C-O stretching vibrations corresponding to the ester and ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹). researchgate.net
Aromatic C=C bond stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.
The C-Cl stretching vibration is expected in the lower wavenumber region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1750-1735 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Ester and Ether |
| 800-600 | C-Cl Stretch | Aryl Halide |
High-Performance Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a well-suited method for analyzing this compound. A typical system would use a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure good separation. sielc.comsielc.com Detection is commonly performed using a UV detector, as the chlorophenyl group provides strong chromophoric activity.
Gas Chromatography (GC): Given its expected volatility, GC is also an excellent technique for the analysis of this compound. The method is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification (GC-MS). A nonpolar or mid-polarity capillary column (e.g., DB-5ms) would be appropriate. A temperature-programmed oven is used to elute the compound in a reasonable time with good peak shape. niscpr.res.in
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase with a mobile phase consisting of a solvent mixture such as ethyl acetate (B1210297) and hexane. The compound spot can be visualized under UV light due to the UV-active aromatic ring.
Table 4: Summary of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Primary Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV Spectroscopy | Purity assessment, quantification |
| GC | Polysiloxane (e.g., 5% Phenyl) | Helium or Hydrogen | FID, MS | Purity assessment, identification of volatile impurities |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light (254 nm) | Reaction monitoring, qualitative purity check |
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic and geometric properties of molecules. For Ethyl 4-(3-chlorophenoxy)butanoate, DFT calculations would be instrumental in predicting its behavior and characteristics.
Geometry Optimization and Conformational Analysis
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which possesses several rotatable bonds, this involves a comprehensive conformational analysis. This process would identify various low-energy conformers and the global minimum energy structure, which represents the most populated conformation in the gas phase. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise structural description.
Calculation of Vibrational Frequencies and Spectroscopic Predictions
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of atomic motion within the molecule, such as bond stretching and angle bending. The calculated vibrational spectrum, often visualized as an infrared (IR) and Raman spectrum, can be compared with experimental spectra to validate the accuracy of the computational model. Furthermore, a detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to particular functional groups within this compound, such as the carbonyl group of the ester, the C-O-C ether linkage, and the C-Cl bond on the aromatic ring.
Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method to the optimized structure of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts, when compared to experimental data, can aid in the definitive assignment of signals to each unique proton and carbon atom in the molecule, resolving any ambiguities in the experimental spectra.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and potential to participate in chemical reactions. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.
| Reactivity Descriptor | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would quantify the strength and nature of its chemical bonds and reveal important intramolecular interactions, such as hyperconjugation. These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital, play a significant role in stabilizing the molecule.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (Focus on chemical binding mechanisms, not biological outcomes)
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, like this compound, might interact with a larger biological macromolecule, such as a protein or enzyme receptor. The primary focus of these simulations in a chemical context is to elucidate the fundamental binding mechanisms.
The process begins with the three-dimensional structures of both the ligand (this compound) and the receptor. A docking algorithm then systematically explores the possible binding poses of the ligand within the active site of the receptor, calculating the binding affinity for each pose. The most favorable binding mode is identified based on a scoring function that estimates the free energy of binding.
A detailed analysis of the predicted binding pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
Van der Waals Forces: Weak, short-range attractive forces between all atoms.
Pi-Pi Stacking: Interactions between aromatic rings.
Halogen Bonds: Noncovalent interactions involving the chlorine atom.
By identifying the key amino acid residues in the receptor's binding pocket that interact with specific functional groups of this compound, a detailed understanding of the chemical basis for their association can be achieved. This knowledge is fundamental for understanding the molecule's potential biological activity without discussing the biological outcomes themselves.
| Interaction Type | Description | Potential Groups on this compound |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ester carbonyl oxygen as an acceptor. |
| Hydrophobic Interactions | Interactions between nonpolar moieties. | Ethyl group, butanoate chain, and the chlorophenyl ring. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The 3-chlorophenyl ring. |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom on the phenyl ring. |
Quantum Chemical Prediction of Reaction Pathways and Transition States
The formation of this compound involves two key chemical transformations: the formation of the ether linkage and the esterification of the butanoic acid moiety. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions, identifying transition states, and predicting reaction barriers. nih.govresearchgate.net
The synthesis of the ether component, 4-(3-chlorophenoxy)butanoic acid, can be achieved via a Williamson ether synthesis, a type of bimolecular nucleophilic substitution (SN2) reaction. youtube.comyoutube.com In this process, a sodium salt of 3-chlorophenol (B135607) (sodium 3-chlorophenoxide) would react with an ethyl 4-halobutanoate. Computational studies on analogous SN2 reactions of phenoxides with alkyl halides have been performed to understand the energetics of this process. youtube.com For instance, a DFT study on a model Williamson ether synthesis provided a computed Gibbs free energy profile, highlighting the energy barriers associated with the reaction. nih.gov
The subsequent esterification of 4-(3-chlorophenoxy)butanoic acid with ethanol (B145695) to yield the final product is typically acid-catalyzed. youtube.comquora.com DFT calculations have been successfully employed to study the mechanism of similar esterification reactions, such as the formation of ethyl acetate (B1210297) from acetic acid and ethanol. nih.gov These studies reveal that the reaction proceeds through a series of steps, with the nucleophilic attack of the alcohol on the protonated carboxylic acid being a key rate-determining step. nih.gov The energy barrier for the transition state of this step has been calculated, providing a quantitative measure of the reaction's feasibility. nih.gov
To illustrate the type of data obtained from such computational studies, the following table presents representative activation energies for analogous esterification and etherification reactions, calculated using DFT.
| Reaction Type | Model Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Esterification | Acid-catalyzed formation of ethyl acetate | DFT (B3LYP/6-311++G(d,p)) with SMD solvent model | 19.6 | nih.gov |
| Williamson Ether Synthesis | Proposed two-step synthesis of an asymmetric amine ether | DFT (B3LYP-D3/def2-TZVPP) with SMD solvent model | Not explicitly stated, but profile provided | nih.gov |
Solvent Effects Modeling (e.g., Integral Equation Formalism Polarization Continuum Model - IEF-PCM)
The choice of solvent can significantly influence the rate and selectivity of chemical reactions. nih.govresearchgate.net Computational models, such as the Integral Equation Formalism Polarization Continuum Model (IEF-PCM), are powerful tools for predicting and understanding these solvent effects. iastate.edu The IEF-PCM method treats the solvent as a continuous, polarizable medium, which simplifies the calculation while still capturing the essential electrostatic interactions between the solute and the solvent. iastate.edu
For the synthesis of this compound, solvent effects are particularly important in the SN2 reaction for the ether formation. The stability of the reactants, the transition state, and the products can be differentially affected by the polarity of the solvent. nih.gov For example, in SN2 reactions, polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. youtube.com
Theoretical studies have utilized continuum solvation models to investigate the influence of different solvents on the reaction barriers of SN2 reactions. nih.govresearchgate.net By calculating the energies of the species involved in various solvents, it is possible to predict how the reaction rate will change. For instance, quantum chemical calculations on the SN2 reaction between a fluoride (B91410) ion and ethyl chloride have shown that the reaction barriers systematically increase with the addition of explicit solvent molecules, highlighting the stabilizing effect of the solvent on the reactants more than the transition state. nih.gov
The following table provides a conceptual representation of how IEF-PCM could be used to study the effect of different solvents on the activation barrier of a model SN2 reaction relevant to the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Calculated Relative Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.0 (Reference) |
| Dichloromethane (B109758) | 8.93 | +X |
| Acetone | 20.7 | +Y |
| Water | 78.4 | +Z |
Note: The values X, Y, and Z are hypothetical and represent the expected trend of an increasing activation barrier with increasing solvent polarity for an SN2 reaction involving a charged nucleophile. This is due to the greater stabilization of the localized charge on the reactant nucleophile compared to the more diffuse charge in the transition state. nih.gov
Future Research Trajectories and Innovations
Design and Implementation of Next-Generation Sustainable Synthetic Routes
The traditional synthesis of Ethyl 4-(3-chlorophenoxy)butanoate typically involves the esterification of 4-(3-chlorophenoxy)butanoic acid with ethanol (B145695), often catalyzed by strong mineral acids. While effective, this method presents challenges related to catalyst separation, waste generation, and energy consumption. Future research is increasingly focused on developing more sustainable alternatives.
Biocatalysis: A promising avenue is the use of biocatalysts, such as lipases, to facilitate the esterification process. Lipase-catalyzed synthesis can be performed under milder reaction conditions, often with high selectivity, which reduces the formation of byproducts. mdpi.com Research into the biocatalytic synthesis of similar esters has shown high conversion rates, and the enzymes can often be immobilized and reused, further enhancing the sustainability of the process. mdpi.com The development of robust and highly active biocatalysts tailored for phenoxyalkanoate substrates will be a key area of investigation. This includes exploring enzymes from various microbial sources and employing protein engineering to enhance their catalytic efficiency and stability.
Green Solvents and Catalysts: The replacement of conventional organic solvents with greener alternatives, such as ionic liquids or deep eutectic solvents, is another critical research trajectory. researchgate.netnih.gov These solvents can offer enhanced reaction rates and easier product separation. Furthermore, the development of solid acid catalysts, such as ion-exchange resins, can simplify catalyst recovery and recycling, aligning with the principles of green chemistry. google.com A process for synthesizing phenyl esters using a borate-sulfuric acid catalyst complex highlights the ongoing search for more efficient catalytic systems. google.com
Discovery of Novel Reactivities and Transformation Pathways
Beyond improving existing synthetic methods, future research will also focus on discovering new chemical reactions and transformations involving this compound. This exploration could lead to the synthesis of novel derivatives with unique properties and applications.
The inherent reactivity of the ester and the chloro-substituted aromatic ring provides multiple sites for chemical modification. smolecule.com For instance, the development of novel catalytic systems could enable selective C-H activation or cross-coupling reactions at various positions on the phenoxy ring, allowing for the introduction of new functional groups. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways that are not accessible through traditional thermal methods.
Furthermore, research into the derivatization of the butanoate chain could lead to new compounds. For example, the introduction of additional functional groups or chiral centers could significantly alter the biological activity of the molecule, opening up possibilities for new applications in agrochemicals or pharmaceuticals. The synthesis of optically active related compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, demonstrates the potential for creating chiral derivatives with specific biological functions. nih.govnih.gov
Advanced Computational Tools for Predictive Molecular Design and Reaction Optimization
The use of advanced computational tools is set to revolutionize the way chemists design molecules and optimize reactions. In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity and physicochemical properties of novel derivatives of this compound before they are synthesized in the lab. nih.govmdpi.com
Predictive Molecular Design: For instance, in the context of herbicide development, computational models can be used to design new phenoxybutanoate structures with enhanced efficacy against specific weed species and reduced environmental impact. nih.govnih.gov By simulating the interaction of these molecules with their biological targets, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
Reaction Optimization: Computational fluid dynamics (CFD) and kinetic modeling can be used to optimize reaction conditions for the synthesis of this compound. These models can help in understanding the mixing and heat transfer characteristics within a reactor, leading to improved yields and reduced reaction times.
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Chemical Synthesis
The convergence of flow chemistry, automation, and artificial intelligence (AI) is poised to create a paradigm shift in chemical synthesis.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. beilstein-journals.org The synthesis of this compound in a flow system could lead to higher throughput, better process control, and reduced waste generation.
Automation: Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, freeing up researchers to focus on more creative aspects of scientific discovery. nih.gov These platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
